molecular formula C11H13NO4S2 B2835260 3-(Thiomorpholinosulfonyl)benzoic acid CAS No. 799262-54-7

3-(Thiomorpholinosulfonyl)benzoic acid

Cat. No.: B2835260
CAS No.: 799262-54-7
M. Wt: 287.35
InChI Key: PAVPSZDSRMCTTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiomorpholinosulfonyl)benzoic acid typically involves the reaction of thiomorpholine with benzoic acid derivatives under specific conditions. One common method includes the use of sulfonyl chloride as a reagent to introduce the sulfonyl group into the benzoic acid structure .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Thiomorpholinosulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 3-(Thiomorpholinosulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity . This compound can also participate in redox reactions, affecting cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Thiomorpholinosulfonyl)benzoic acid
  • 2-(Thiomorpholinosulfonyl)benzoic acid
  • 3-(Morpholinosulfonyl)benzoic acid

Uniqueness

3-(Thiomorpholinosulfonyl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which imparts distinct chemical and biological properties. The presence of the thiomorpholine ring enhances its reactivity and potential for forming stable complexes with biological molecules .

Properties

IUPAC Name

3-thiomorpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S2/c13-11(14)9-2-1-3-10(8-9)18(15,16)12-4-6-17-7-5-12/h1-3,8H,4-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVPSZDSRMCTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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